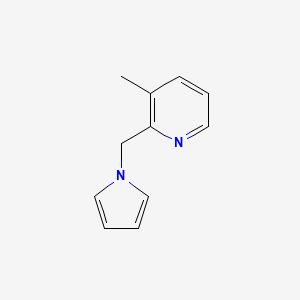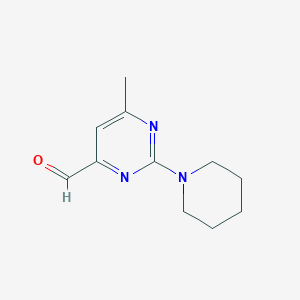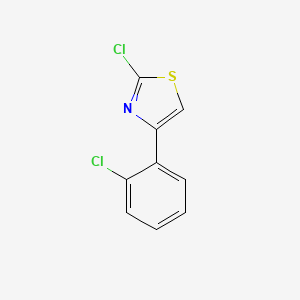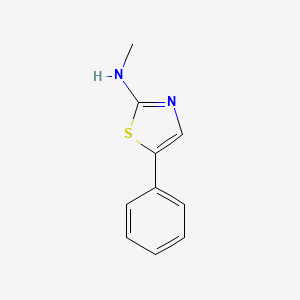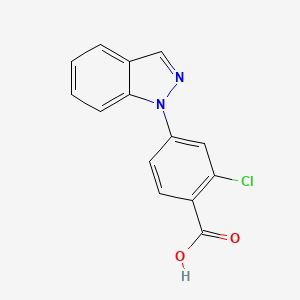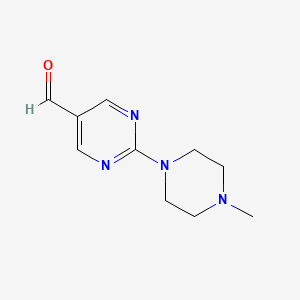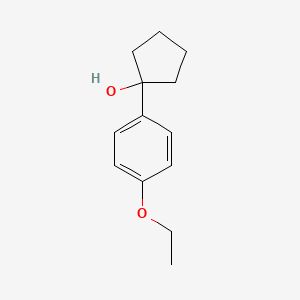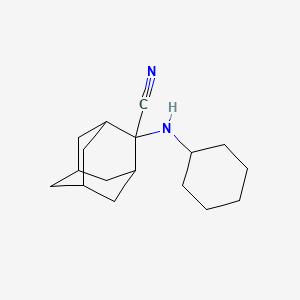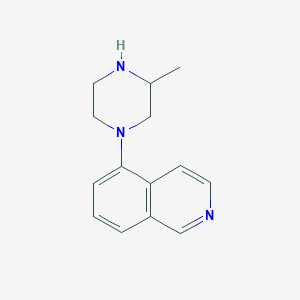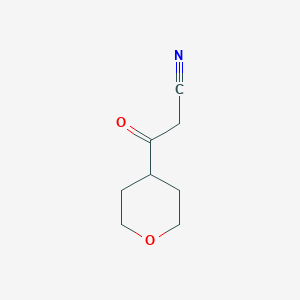![molecular formula C7H8BClO2 B1428927 [(2-Chlorophenyl)methyl]boronic acid CAS No. 1350512-46-7](/img/structure/B1428927.png)
[(2-Chlorophenyl)methyl]boronic acid
Overview
Description
“[(2-Chlorophenyl)methyl]boronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura-coupling .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . Protodeboronation of pinacol boronic esters is a method that has been developed, which utilizes a radical approach .
Molecular Structure Analysis
The molecular formula of “[(2-Chlorophenyl)methyl]boronic acid” is C7H8BClO2, and its molecular weight is 170.4 .
Chemical Reactions Analysis
Organoboron compounds like “[(2-Chlorophenyl)methyl]boronic acid” are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters is another reaction involving these compounds .
Scientific Research Applications
Macrocycle Synthesis
- Boronic acids, including derivatives like [(2-Chlorophenyl)methyl]boronic acid, play a crucial role in the synthesis of macrocyclic compounds. These compounds are essential in various chemical processes due to their unique structural properties (Fárfan et al., 1999).
Catalysis in Chemical Reactions
- Boronic acids are used as catalysts in chemical reactions, such as aldol-type and Michael reactions, allylation reactions, and Diels–Alder reactions. Their stability and efficiency make them valuable for these processes (Ishihara et al., 1995).
Sensing Applications
- The unique interaction of boronic acids with diols and Lewis bases leads to their utility in various sensing applications, including the detection of carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).
Lipid Analysis
- Boronic acids are utilized in the preparation of fatty acid methyl esters and dimethylacetals from lipids, facilitating gas chromatographic analysis. This application is important in biochemical and lipid research (Morrison & Smith, 1964).
Biomedical Applications
- In the biomedical field, boronic acid-containing polymers have been explored for their potential in treating diseases like HIV, obesity, diabetes, and cancer. Their reactivity and solubility characteristics make them suitable for various medical applications (Cambre & Sumerlin, 2011).
Chemical Synthesis
- Boronic acid catalysis is a growing research area due to its inherent catalytic properties, with applications in organic reactions, molecular recognition, and assembly (Hashimoto et al., 2015).
Suzuki-Miyaura Coupling Reactions
- Boronic acids, including challenging substrates like 2-heteroaryl boronic acids, are crucial in Suzuki-Miyaura coupling reactions, useful in various chemical synthesis applications (Kinzel et al., 2010).
Safety And Hazards
Future Directions
Organoboron compounds, including boronic acids, have a wide range of applications in organic synthesis, catalysis, medicinal chemistry, polymer or optoelectronics materials . Therefore, the future directions for “[(2-Chlorophenyl)methyl]boronic acid” could involve further exploration of its potential uses in these areas.
properties
IUPAC Name |
(2-chlorophenyl)methylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZJRYKSWVGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=CC=C1Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chlorophenyl)methyl]boronic acid | |
CAS RN |
1350512-46-7 | |
| Record name | [(2-chlorophenyl)methyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)
